molecular formula C12H21N5 B7577860 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile

3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile

Cat. No. B7577860
M. Wt: 235.33 g/mol
InChI Key: NBPMQTPDXZBOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile, also known as DMIM-PN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMIM-PN is a nitrile-based compound that belongs to the class of imidazole derivatives. In

Mechanism of Action

The exact mechanism of action of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is not fully understood. However, it has been proposed that 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which results in a reduction in inflammation.
Biochemical and Physiological Effects
3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the significant advantages of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is its relatively easy synthesis method. It can be synthesized using simple laboratory equipment and reagents. 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is also stable under normal laboratory conditions, which makes it easy to handle and store.
However, one of the limitations of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is its limited solubility in water. This limits its use in aqueous solutions and requires the use of organic solvents for its application. 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is also relatively expensive compared to other compounds that exhibit similar properties.

Future Directions

There are several future directions for the research on 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile. One of the significant areas of research is the development of new drugs based on 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile. 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has shown promising results in preclinical studies as an anti-inflammatory and anti-oxidant agent. Further research is needed to determine its efficacy and safety in human clinical trials.
Another area of research is the study of the mechanism of action of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile. The exact mechanism of action of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is not fully understood, and further research is needed to elucidate its mode of action.
Conclusion
In conclusion, 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is a nitrile-based compound that has gained significant attention in scientific research due to its potential applications in various fields. 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has been found to exhibit anti-inflammatory and anti-oxidant properties and has potential applications in the development of new drugs for the treatment of various diseases. Further research is needed to determine its efficacy and safety in human clinical trials and to elucidate its mode of action.

Synthesis Methods

3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile can be synthesized by reacting 2-(dimethylamino)-3-methylimidazole with 3-bromopentanenitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile.

Scientific Research Applications

3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has been found to have potential applications in various fields of scientific research. One of the significant applications of 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile is in the field of medicinal chemistry. 3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile has been found to exhibit anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-[[2-(dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5/c1-5-10(6-7-13)14-8-11-9-15-12(16(2)3)17(11)4/h9-10,14H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPMQTPDXZBOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)NCC1=CN=C(N1C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(Dimethylamino)-3-methylimidazol-4-yl]methylamino]pentanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.